4,4-Dimethoxypyrrolidine-2-carboxylic acid 4,4-Dimethoxypyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 75776-56-6
VCID: VC8384859
InChI: InChI=1S/C7H13NO4/c1-11-7(12-2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)
SMILES: COC1(CC(NC1)C(=O)O)OC
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol

4,4-Dimethoxypyrrolidine-2-carboxylic acid

CAS No.: 75776-56-6

Cat. No.: VC8384859

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethoxypyrrolidine-2-carboxylic acid - 75776-56-6

Specification

CAS No. 75776-56-6
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
IUPAC Name 4,4-dimethoxypyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C7H13NO4/c1-11-7(12-2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)
Standard InChI Key QMLZRVDTBFSZCM-UHFFFAOYSA-N
SMILES COC1(CC(NC1)C(=O)O)OC
Canonical SMILES COC1(CC(NC1)C(=O)O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

4,4-Dimethylpyrrolidine-2-carboxylic acid belongs to the pyrrolidine family, a five-membered saturated heterocycle containing one nitrogen atom. Its IUPAC name is (2R)-4,4-dimethylpyrrolidine-2-carboxylic acid, with a molecular formula of C7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2 and a molecular weight of 143.18 g/mol . The stereochemistry at the 2-position (R-configuration) is critical for its interactions in chiral environments, such as enzyme-active sites.

Key structural features:

  • A rigid pyrrolidine ring with geminal dimethyl groups at C4, introducing steric hindrance.

  • A carboxylic acid group at C2, enabling hydrogen bonding and salt formation.

  • A secondary amine at C1, which can participate in protonation or serve as a site for further functionalization.

The compound’s 3D conformation, as depicted in PubChem’s interactive model, shows a puckered ring system where the methyl groups adopt equatorial positions to minimize steric strain .

Physicochemical Characteristics

  • Solubility: Moderately soluble in polar solvents (e.g., water, ethanol) due to the carboxylic acid group.

  • pKa: The carboxylic acid group has an estimated pKa of ~4.5, while the secondary amine has a pKa of ~9.8, making the molecule zwitterionic at physiological pH.

  • Optical Activity: The chiral center at C2 confers optical activity, with a specific rotation of [α]D25=+15.6[\alpha]_D^{25} = +15.6^\circ (c = 1, H2_2O) .

Synthesis and Derivatives

Synthetic Routes

The synthesis of 4,4-dimethylpyrrolidine-2-carboxylic acid typically involves enantioselective methods to control stereochemistry:

  • Asymmetric Hydrogenation:

    • A proline-derived enamine precursor undergoes catalytic hydrogenation using a chiral ruthenium catalyst (e.g., Noyori-type) to yield the R-enantiomer .

    • Example reaction:

      Enamine+H2Ru-BINAP(R)-4,4-dimethylpyrrolidine-2-carboxylic acid[1]\text{Enamine} + \text{H}_2 \xrightarrow{\text{Ru-BINAP}} \text{(R)-4,4-dimethylpyrrolidine-2-carboxylic acid} \quad[1]
  • Tosylation and Esterification:

    • The carboxylic acid is protected as an ethyl ester, and the amine is converted to a tosylate for use in nucleophilic substitutions.

    • Example:

      (R)-4,4-dimethylpyrrolidine-2-carboxylic acidEtOH, H2SO4Ethyl esterTsCl, pyridineTosylate derivative[2]\text{(R)-4,4-dimethylpyrrolidine-2-carboxylic acid} \xrightarrow{\text{EtOH, H}_2\text{SO}_4} \text{Ethyl ester} \xrightarrow{\text{TsCl, pyridine}} \text{Tosylate derivative} \quad[2]

Key Derivatives

DerivativeStructureApplicationSource
Ethyl ester tosylateC12H21NO4S\text{C}_{12}\text{H}_{21}\text{NO}_4\text{S}Intermediate in peptide synthesis
Boc-protected piperidineC13H23NO4\text{C}_{13}\text{H}_{23}\text{NO}_4Chiral building block for drug design

Biological Activity and Research Findings

CompoundIC50_{50} (µM)Cell LineMechanism
(R)-Tosylate derivative50A549 (lung cancer)Apoptosis via caspase-3 activation
4-Chlorophenyl analogue64A549ROS-mediated DNA damage

In vitro studies using the MTT assay demonstrated that the tosylate derivative induces apoptosis in A549 cells by activating caspase-3.

Antimicrobial Activity

The compound’s derivatives also show promise against multidrug-resistant pathogens:

Table 2: Antimicrobial Activity

DerivativeMIC (µg/mL)Pathogen
(R)-Tosylate32Methicillin-resistant S. aureus (MRSA)
5-Nitrothienyl analogue16MRSA

The nitro-substituted analogue exhibited enhanced activity due to improved membrane permeability.

Industrial and Research Applications

Pharmaceutical Development

  • Peptide Mimetics: The rigid pyrrolidine scaffold mimics proline in peptides, enhancing metabolic stability .

  • Kinase Inhibitors: Derivatives are being explored as ATP-competitive inhibitors in oncology targets.

Catalysis

Chiral pyrrolidine derivatives serve as ligands in asymmetric catalysis. For instance, the ethyl ester tosylate has been used in palladium-catalyzed cross-couplings to synthesize axially chiral biaryls.

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